![molecular formula C8H5ClF2O2 B1460885 2-(6-Chloro-2,3-difluorophenyl)acetic acid CAS No. 887585-13-9](/img/structure/B1460885.png)
2-(6-Chloro-2,3-difluorophenyl)acetic acid
Overview
Description
“2-(6-Chloro-2,3-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 887585-13-9 . It has a molecular weight of 206.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize a wide range of complex molecules due to its reactive acetic acid group, which can undergo various transformations. For instance, it can be used to prepare aryl ketones , which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Material Science
2-(6-Chloro-2,3-difluorophenyl)acetic acid: could be used in the synthesis of new organic semiconductors. Its fluorinated phenyl ring can impart desirable electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA sequences, and they play crucial roles in various biological processes.
Mode of Action
The compound’s interaction with its targets usually involves forming a complex that can either activate or inhibit the target’s function . This can result in changes to cellular processes, such as signal transduction or gene expression.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can affect how well it is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTVDWIUTLULDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2,3-difluorophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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